ReACp53
Description
Definition and Biochemical Classification
This compound is a rationally designed cell-penetrating peptide inhibitor specifically engineered to target and disrupt p53 protein aggregation in cancer cells. The compound belongs to the class of aggregation inhibitor peptides and functions as a molecular chaperone-like therapeutic agent. Biochemically, this compound is characterized by its molecular formula C108H206N52O24 and possesses a molecular weight of 2617.13 daltons. The peptide sequence incorporates a cell-penetrating polyarginine tag fused to a specific inhibitory sequence designed to interact with the amyloid-forming segments of p53 protein. This structural design enables the compound to traverse cellular membranes effectively and reach its intracellular target sites where p53 aggregation occurs.
The peptide demonstrates selectivity for aggregation-prone p53 mutants while showing minimal effects on properly folded wild-type p53 protein. This selectivity is crucial for its therapeutic application, as it allows for targeted intervention in cancer cells harboring p53 mutations without significantly affecting normal cellular p53 function. The compound exhibits solubility characteristics that facilitate both in vitro and in vivo applications, with documented solubility in dimethyl sulfoxide at 90 milligrams per milliliter and in water at 25 milligrams per milliliter. The peptide structure incorporates multiple arginine residues that contribute to its cell-penetrating properties, enabling effective intracellular delivery and subsequent interaction with target p53 aggregates.
Historical Development and Discovery
The development of this compound emerged from extensive research into the structural basis of p53 aggregation and the identification of specific amyloid-forming segments within the p53 protein sequence. The foundational work leading to this compound development involved detailed structural analysis of the LTIITLE amyloid adhesive segment located at residues 252-258 of the p53 protein. This critical research utilized X-ray crystallographic studies to understand the precise molecular interactions that drive p53 aggregation, providing the structural blueprint necessary for rational inhibitor design. The discovery process was facilitated by computational algorithms designed to identify the most aggregation-prone segments of p53, followed by structural analysis of the aggregated state of these peptide sequences.
The research team led by Soragni and colleagues published their seminal findings in 2016, demonstrating the successful design and therapeutic efficacy of this compound in cancer cell lines and organoid models. The development process involved iterative design cycles where peptide sequences were optimized for both aggregation inhibition potency and cellular penetration efficiency. Initial studies focused on high-grade serous ovarian carcinomas as a model system due to the near-universal presence of p53 mutations in this aggressive cancer type. The research methodology incorporated multiple experimental approaches, including in vitro aggregation assays, cellular functional studies, and in vivo xenograft models to validate the therapeutic potential of the designed peptide.
Subsequent research expanded the understanding of this compound mechanism of action through molecular dynamics simulations and detailed biochemical characterization. These studies revealed the specific binding interactions between this compound and p53 mutants, including hydrophobic interactions with leucine residues and salt bridge formations with charged amino acids. The historical development of this compound represents a paradigm shift in cancer therapeutics, demonstrating the feasibility of targeting protein aggregation as a therapeutic strategy for cancers driven by p53 dysfunction.
Role in p53 Aggregation Pathology
p53 aggregation represents a fundamental pathological mechanism underlying cancer development and progression in approximately half of all human malignancies. The aggregation process involves the formation of amyloid-like structures that sequester p53 protein in cytoplasmic inclusions, effectively preventing its normal nuclear localization and transcriptional activity. These aggregates demonstrate characteristic properties of amyloid fibrils, including resistance to sodium dodecyl sulfate solubilization and recognition by conformation-specific antibodies such as oligomer-specific A11 and amyloid-specific OC antibodies. The aggregation pathology is particularly pronounced in cancers harboring specific p53 mutations, including R248Q, R175H, and other structural mutants that destabilize the native protein fold.
This compound directly addresses this aggregation pathology through multiple complementary mechanisms that restore p53 function at the cellular level. The peptide demonstrates remarkable efficacy in converting cytoplasmic p53 puncta back into soluble, nuclear-localized protein that exhibits wild-type-like transcriptional activity. This conversion process involves the specific binding of this compound to aggregation-prone segments of mutant p53, particularly the fragment spanning residues 180-233, which includes the critical aggregation-driving sequence. The molecular dynamics studies reveal that this compound binding stabilizes ordered secondary structure in p53 mutants while reducing the flexibility of disordered loops that contribute to aggregation propensity.
The therapeutic intervention provided by this compound results in restoration of canonical p53 signaling pathways, including activation of downstream target genes such as p21, GADD45B, PUMA, NOXA, and DRAM1. This transcriptional reactivation leads to appropriate cellular responses including cell cycle arrest and apoptotic cell death in cancer cells harboring aggregated p53. Additionally, this compound treatment promotes the mitochondrial translocation of p53 and its interaction with pro-apoptotic proteins such as Bax, facilitating mitochondrial-mediated cell death pathways. The compound also demonstrates efficacy in reducing the extracellular release of p53 aggregates from cancer cells, potentially limiting the spread of aggregation pathology to neighboring cells.
Table 1: p53 Mutants Responsive to this compound Treatment
Table 2: Molecular Characteristics of this compound
Properties
Molecular Formula |
C108H206N52O24 |
|---|---|
Molecular Weight |
2617.13 |
SMILES |
CC[C@]([C@@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Mechanism : Prevents amyloid-like aggregation of mutant p53 by masking its adhesive sequences, thereby rescuing wild-type-like function .
- Efficacy : Demonstrates anti-tumor activity in ovarian, prostate, and pancreatic cancers by inducing apoptosis, cell cycle arrest (G1/S phase), and sensitizing tumors to chemotherapy .
- Delivery Challenges : Requires intraperitoneal administration due to rapid systemic clearance and metabolic degradation .
Comparison with Similar Compounds
ReACp53 vs. PRIMA-1/APR-246
PRIMA-1/APR-246 : A small-molecule alkylating agent that covalently binds to cysteine residues (Cys124, Cys277) in mutant p53, promoting refolding into an active conformation .
This compound vs. ADH-6
ADH-6 : A triple-helical peptidomimetic identified from amyloid-inhibitor libraries, selectively blocking mutant p53 aggregation .
This compound vs. COTI-2
COTI-2 : A thiosemicarbazone compound that destabilizes mutant p53 by promoting ubiquitination and proteasomal degradation .
This compound vs. PK083
PK083: A quinoline derivative that stabilizes mutant p53 in a functional conformation .
Key Research Findings
- Synergy with Chemotherapy : this compound combined with carboplatin showed additive effects in 94% of primary HGSOC tumors, including platinum-resistant cases .
- Mechanistic Insights : Molecular dynamics simulations revealed this compound stabilizes mutant p53 by protecting residues 182–213 from solvent exposure .
- Limitations :
Preparation Methods
Rational Design of ReACp53 Peptide Sequence
The starting point for preparing this compound is the identification of the aggregation-prone segment within the p53 protein. Structural studies pinpointed the amino acid residues 252–258 (sequence: LTIITLE) within the DNA-binding domain as critical for mutant p53 aggregation.
- Amyloid Spine Structure Analysis : The segment LTIITLE forms a steric zipper, a tightly packed amyloid spine that facilitates aggregation.
- Sequence Modification : To inhibit aggregation, the original sequence was modified by substituting specific residues with aggregation-inhibiting amino acids such as arginine (R) or lysine (K) at critical positions to disrupt the steric zipper interface without losing sequence specificity.
- Computational Screening : Various peptide variants were computationally modeled using Rosetta software to evaluate their structural complementarity and potential to block aggregation.
The optimal inhibitor sequence identified was LTRITLE, with arginine substitution at position 3, which sterically clashes with the native aggregation interface, effectively blocking further aggregation.
Chemical Synthesis of this compound
This compound is synthesized chemically as a 17-residue peptide comprising:
- The aggregation-inhibiting core sequence (LTRITLE).
- An N-terminal poly-arginine cell-penetrating tag (9 arginine residues) to facilitate cellular uptake.
- A three-residue linker (RPI) derived from the p53 sequence to connect the tag and the core peptide.
- Solid-Phase Peptide Synthesis (SPPS) : The peptide is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support resin.
- Stepwise Addition : Amino acids are sequentially coupled to the growing peptide chain with activation reagents under controlled conditions.
- Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using acidic treatment.
- Purification : The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).
Characterization and Quality Control
After synthesis, this compound undergoes rigorous characterization to confirm its identity, purity, and structural integrity:
Experimental Validation of Preparation
The prepared this compound peptide has been validated extensively in biological assays:
- Cell Penetration : Fluorescently labeled this compound penetrates ovarian cancer cells and localizes intracellularly, confirming the functionality of the poly-arginine tag.
- Aggregation Inhibition : SDS-resistance assays and immunoprecipitation experiments demonstrate that this compound reduces mutant p53 aggregates in cancer cell lysates.
- Functional Rescue : Treatment with this compound restores mutant p53 to a soluble, wild-type-like conformation and rescues its tumor suppressor functions.
Summary Table of Preparation Steps
| Step Number | Process | Description | Key Parameters/Notes |
|---|---|---|---|
| 1 | Sequence Identification | Identify aggregation-prone segment (252–258) and design inhibitor with arginine substitution | Target sequence: LTRITLE |
| 2 | Peptide Synthesis | Solid-phase peptide synthesis using Fmoc chemistry | Includes N-terminal R9 tag and RPI linker |
| 3 | Cleavage and Deprotection | Acidic cleavage from resin and removal of protecting groups | Standard TFA-based cleavage |
| 4 | Purification | Reverse-phase HPLC purification | Purity >95% |
| 5 | Characterization | MS, RP-HPLC, CD, ThT assays | Confirm identity, purity, and function |
| 6 | Lyophilization and Storage | Freeze-drying and storage at -20°C | Protect from moisture and light |
| 7 | Reconstitution for Use | Dissolve in sterile buffer prior to biological assays | Concentrations vary per experimental need |
Research Findings Supporting Preparation
- The design and synthesis of this compound are based on detailed atomic-resolution structures of the p53 aggregation-prone segment.
- Computational modeling guided the selection of substitutions that inhibit aggregation while maintaining specificity.
- The cell-penetrating poly-arginine tag ensures efficient delivery of this compound into cancer cells.
- Experimental assays confirm that this compound prepared by these methods effectively inhibits mutant p53 aggregation and restores its function in vitro and in vivo.
Q & A
Q. What is the molecular mechanism by which ReACp53 restores wild-type p53 function in mutant p53-driven cancers?
this compound is a cell-penetrating peptide designed to inhibit amyloid-like aggregation of mutant p53 (e.g., R175H, R248Q) by binding to aggregation-prone regions. It stabilizes the core domain of mutant p53, promotes refolding into a wild-type-like conformation, and restores nuclear localization and transcriptional activity . Mechanistically, this compound interacts with residues L188 and L201 via hydrophobic interactions and forms hydrogen bonds/salt bridges with D186, E198, and E224, reducing solvent exposure of aggregation-prone regions (residues 182–213) .
Q. What experimental assays are critical for evaluating this compound’s efficacy in vitro?
Key assays include:
- BrdU incorporation : Measures DNA synthesis inhibition (e.g., 72-hour treatment with 10 µM this compound reduces BrdU-positive cells in C4–2 and CWRR1 prostate cancer models) .
- Western blotting : Quantifies p21 upregulation and cyclin E downregulation, indicating restored p53-dependent cell cycle arrest .
- Immunofluorescence : Tracks mutant p53 nuclear relocalization using antibodies like PAb240 and DAPI counterstaining .
- JC-1 staining : Assesses mitochondrial membrane potential changes linked to apoptosis .
Q. How is this compound administered in preclinical in vivo models, and what dosing regimens are effective?
this compound is typically delivered via intraperitoneal injection at 10–15 mg/kg in xenograft models (e.g., ovarian and prostate cancers). In high-grade serous ovarian cancer (HGSOC) models, this regimen reduced tumor volume by up to 90% without toxicity . Dose optimization studies recommend continuous exposure over 72 hours to sustain target engagement .
Advanced Research Questions
Q. What are the limitations of this compound in targeting heterogeneous p53 mutations across cancer types?
While this compound shows efficacy against R175H and R248Q mutants, its activity varies with mutation type and cellular context. For example, in C4–2 prostate cancer xenografts (expressing p53P223L), this compound failed to inhibit tumor growth, unlike in CWRR1 models (p53R175H) . Structural studies suggest mutation-specific differences in aggregation kinetics and binding affinity may underlie these disparities .
Q. How does combining this compound with carboplatin enhance therapeutic outcomes in platinum-resistant ovarian cancers?
Synergy analysis in HGSOC patient-derived organoids revealed additive effects in 94% of samples when this compound (10 µM) was combined with carboplatin. This combination restored chemosensitivity in platinum-resistant tumors by reducing mutant p53 aggregation and enhancing apoptosis. Notably, this compound did not improve survival in OVCAR8 xenografts, highlighting model-specific variability .
Q. What experimental evidence supports potential off-target effects of this compound?
In CRPC models, this compound downregulated androgen receptor (AR) expression and sensitized cells to enzalutamide, even in wild-type p53 contexts. This suggests secondary mechanisms, such as disruption of p53-MDM2 interactions or modulation of p63/p73 pathways, warranting further proteomic and transcriptomic profiling .
Q. How do molecular dynamics (MD) simulations inform this compound’s design and optimization?
All-atom MD simulations revealed that this compound stabilizes the p53 core domain by reducing conformational flexibility in disordered loops (e.g., L1 and L2). This prevents β-sheet formation critical for amyloid aggregation. Computational mutagenesis studies further identified residues (D186, E221) as hotspots for peptide engineering to enhance binding specificity .
Methodological Considerations
Q. How should researchers address discrepancies in this compound’s efficacy across different xenograft models?
- Model selection : Prioritize tumors with aggregation-prone p53 mutants (e.g., R175H) over non-aggregating mutants (e.g., P223L) .
- Dosage validation : Use pharmacokinetic profiling to ensure adequate intratumoral peptide concentration .
- Biomarker analysis : Quantify p53 nuclear localization and downstream targets (e.g., p21, PUMA) to confirm on-target activity .
Q. What strategies improve this compound’s cellular uptake and stability in vitro?
- Formulation : Dissolve in PBS or sterile water with brief sonication (avoid DMSO unless diluted to <0.1%) .
- Carrier systems : Use cell-penetrating peptide (CPP) conjugates or nanoparticles to enhance intracellular delivery .
- Storage : Store at -20°C in lyophilized form to prevent degradation .
Data Interpretation and Contradictions
Q. Why does this compound show variable effects on AR signaling in CRPC models?
In CWRR1 cells (p53R175H), this compound suppressed AR expression and synergized with antiandrogens. However, in C4–2 cells (p53P223L), AR modulation was absent, suggesting mutation-dependent crosstalk between p53 and AR pathways. Co-immunoprecipitation assays are recommended to explore p53-AR protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
